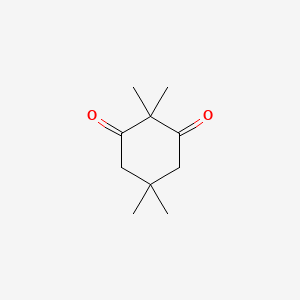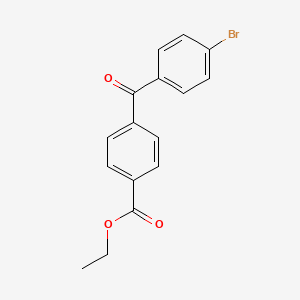
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-
Description
“1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.2328 .
Molecular Structure Analysis
The molecular structure of “1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” can be represented by the InChI string: InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-” has a molecular weight of 168.23 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 34.1 Ų .
Scientific Research Applications
Herbicidal Activity
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-: and its derivatives exhibit herbicidal properties. Researchers have synthesized novel derivatives by introducing substituents at the 3-position of the cyclopropyl ring. These compounds belong to the triketone class of bleaching herbicides. Their mode of action involves inhibiting p-hydroxyphenylpyruvatedioxygenase (HPPD) , an enzyme present in plants. Notably, these herbicides are derived from a natural phytotoxin produced by the bottle brush plant Callistemon citrinus .
Structure-Activity Relationships
The structure of triketones includes a benzoyl core and at least two keto groups. Researchers have elucidated the structure-activity relationships within this chemical class. Rapid bleaching and efficient weed elimination occur when these herbicides are applied in the field .
Natural Product-Derived Herbicides
The triketones represent a novel class of natural product-derived herbicides. Their origin from a plant phytotoxin underscores their ecological relevance and potential for sustainable weed control .
Synthesis Methods
Convenient synthetic methods have been developed for preparing 2,2,5,5-tetramethyl-1,3-cyclohexanedione derivatives. These methods avoid the use of cyanide reagents and instead employ reagents like Dimethyl amino pyridine (DMAP) . The rearrangement of enol esters leads to the formation of the final triketone molecules .
Other Triketone Compounds
Besides 2,2,5,5-tetramethyl-1,3-cyclohexanedione , other triketones are also relevant in weed control. Notable examples include Sulcotrione , Mesotrione , and Tembotrione . These compounds share a similar benzoyl core and exhibit inhibitory activity against HPPD .
Additional Research
Researchers continue to explore novel derivatives and analogs of cyclohexanediones for improved herbicidal efficacy. Investigations into their environmental impact, selectivity, and application methods are ongoing .
properties
IUPAC Name |
2,2,5,5-tetramethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYOPLPHLGBSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061031 | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
CAS RN |
702-50-1 | |
| Record name | 2,2,5,5-Tetramethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methone, dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methone, dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is a key chemical transformation involving 2,2,5,5-Tetramethyl-1,3-cyclohexanedione as a product?
A1: Research highlights the production of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione through the isomerization of 5-hydroxy-3,3,6-trimethyl-5-heptenoic acid δ-lactone. This reaction is specifically induced by organoaluminum reagents. [, ] You can find more details about this transformation in the following papers:
Q2: Has the photochemical behavior of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione been investigated?
A2: Yes, studies have explored the photo-isomerization of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione. [] While the provided abstract doesn't detail the specific products or mechanisms, this research suggests the molecule undergoes structural changes upon light exposure. For further insights into this photo-isomerization, refer to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
